2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Description
BenchChem offers high-quality 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-6-4-3-5-11(12)8-15/h3-6,10H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWJSODBOLDISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed experimental protocols.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of the target molecule, a tertiary amide, is most efficiently approached via a two-step sequence. This strategy involves the initial formation of a secondary amine intermediate, which is subsequently acylated to yield the final product. This method ensures high selectivity and yield by breaking down the synthesis into two distinct and well-understood transformations.
Retrosynthetic Analysis
A retrosynthetic breakdown of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide reveals two key bond disconnections. The amide C-N bond is disconnected first, identifying the secondary amine N-(2-cyanobenzyl)propan-2-amine and chloroacetyl chloride as key precursors. A further C-N bond disconnection on the secondary amine points to 2-(aminomethyl)benzonitrile and an isopropyl source (like acetone, for reductive amination) as the primary starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Physicochemical Data of Key Reagents
A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and effective synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |
| 2-(aminomethyl)benzonitrile | C₈H₈N₂ | 132.16[1] | ~275 (dec.) | N/A | Irritant |
| Isopropylamine (Propan-2-amine) | C₃H₉N | 59.11[2] | 32.4 | -95.2 | Flammable, Corrosive, Irritant |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 105-106 | -22 | Corrosive, Lachrymator, Water-Reactive |
| Final Product | C₁₂H₁₅ClN₂O | 238.71 | N/A | N/A | Assume Irritant/Harmful (handle with care) |
Synthetic Pathway and Experimental Protocols
The synthesis is logically divided into two primary stages: the formation of the secondary amine intermediate followed by its acylation.
Part A: Synthesis of N-(2-cyanobenzyl)propan-2-amine (Intermediate)
The most common and efficient method for this transformation is reductive amination. This process involves the reaction of the primary amine, 2-(aminomethyl)benzonitrile, with acetone to form a transient imine, which is then immediately reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this purpose due to its selectivity and mild reaction conditions.
Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of the secondary amine intermediate.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)benzonitrile (1.0 eq) and acetone (1.5 eq) in methanol.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Carefully add sodium borohydride (NaBH₄) (1.2 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude N-(2-cyanobenzyl)propan-2-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (Final Product)
This step involves the N-acylation of the secondary amine intermediate with chloroacetyl chloride. This is a classic nucleophilic addition-elimination reaction.[3] A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[4]
Mechanism: Nucleophilic Addition-Elimination
The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base then deprotonates the resulting ammonium ion to yield the final tertiary amide.
Workflow for Final Product Synthesis
Caption: Workflow for the N-acylation to form the final product.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(2-cyanobenzyl)propan-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.[5]
Safety and Handling
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Isopropylamine: A volatile and flammable liquid with a corrosive and irritating vapor. Ensure it is handled in a fume hood away from ignition sources.
-
Solvents: Dichloromethane and methanol are toxic and flammable. Avoid inhalation and skin contact.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.
Conclusion
The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide can be reliably achieved through a two-step process involving reductive amination followed by N-acylation. This strategy offers a clear and high-yielding path to the target molecule. Careful control of reaction conditions, particularly temperature and the exclusion of moisture in the acylation step, is crucial for success. The protocols described herein, grounded in established chemical principles, provide a solid foundation for the successful synthesis of this and structurally related compounds.
References
-
Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
Unknown Author. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure B. Retrieved from [Link]
-
G, S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Retrieved from [Link]
-
Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Kumar, D., et al. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(2), 1436-1445.
- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
-
PubChem. (n.d.). N-[2-(aminomethyl)benzyl]-n-isopropyl-n-methylamine. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]
-
GSRS. (n.d.). 2-(AMINOMETHYL)BENZONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
-
ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from [Link]
-
PubChem. (n.d.). Cyano(propan-2-yl)amine. Retrieved from [Link]
-
Arkat USA. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]
-
PharmaCompass. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). PROPAN-2-AMINE. Retrieved from [Link]
Sources
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide mechanism of action
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Authored by: Gemini, Senior Application Scientist
Publication Date: February 16, 2026
Abstract
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a molecule belonging to the chloroacetamide class of compounds. While direct and extensive research on this specific molecule is not widely available in public literature, its structural features, particularly the chloroacetamide moiety, allow for a well-supported hypothesis regarding its mechanism of action. This guide synthesizes information from the broader family of chloroacetamide herbicides and related N-substituted acetamide derivatives to propose a primary mechanism of action and outline a comprehensive experimental framework for its validation. The core hypothesis is that 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide acts as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, a mechanism characteristic of chloroacetamide herbicides.[1][2] This document provides an in-depth exploration of this proposed mechanism, the underlying biochemistry, and detailed protocols for its experimental verification, tailored for researchers, scientists, and professionals in drug and herbicide development.
Introduction and Chemical Structure
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a synthetic organic compound characterized by a central acetamide core with three key substitutions: a reactive chloro group, an N-isopropyl group, and an N-(2-cyano-benzyl) group.
-
Chloroacetamide Core: This is the primary pharmacophore, strongly suggesting a mechanism of action consistent with other chloroacetamide compounds, which are widely used as herbicides.[3]
-
N-isopropyl and N-(2-cyano-benzyl) Groups: These substituents are expected to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and steric hindrance. These properties, in turn, influence its uptake, translocation, target affinity, and metabolism within a biological system.[3]
While many N-substituted acetamide derivatives have been explored in medicinal chemistry for a range of therapeutic applications, including as enzyme inhibitors and receptor antagonists, the presence of the chloroacetyl group strongly points towards a herbicidal mode of action.[4][5][6]
Proposed Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The most probable mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and their synthesis is crucial for various physiological processes in plants, including the formation of cuticular waxes, suberin, and membrane lipids.[1]
Chloroacetamide herbicides are known to target and inhibit enzymes within the VLCFA elongase complex, which is located in the endoplasmic reticulum.[1] The key to this inhibition lies in the reactive nature of the chloroacetamide group. It is hypothesized that the chloroacetamide acts as an electrophile, enabling it to form a covalent bond with a nucleophilic residue, such as a cysteine sulfhydryl group, in the active site of a target enzyme.[7] This irreversible binding leads to the inactivation of the enzyme and the cessation of VLCFA elongation.[1]
The inhibition of VLCFA synthesis leads to a cascade of downstream effects in susceptible plants, including:
-
Disruption of cell division and expansion.[1]
-
Inhibition of early seedling growth, particularly affecting emerging shoots.[7][8]
-
Reduced development of cuticular waxes, leading to increased susceptibility to environmental stress.[7]
These effects are consistent with the observed phytotoxicity of chloroacetamide herbicides, which are typically effective as pre-emergence treatments for controlling grass and some broadleaf weeds.[7][9]
Signaling Pathway and Molecular Interaction
The proposed mechanism of action can be visualized as a multi-step process, beginning with the uptake of the compound and culminating in the inhibition of VLCFA synthesis and subsequent phytotoxicity.
Caption: Proposed mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.
Experimental Validation Protocols
To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols outline key experiments to investigate the effects of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide on plant physiology and biochemistry.
Whole-Plant and Seedling Growth Assays
Objective: To determine the herbicidal activity and phytotoxicity symptoms of the compound.
Protocol:
-
Plant Species: Select a panel of monocot and dicot species, including known chloroacetamide-susceptible species (e.g., Setaria faberi) and tolerant crop species (e.g., Zea mays).
-
Treatment: Apply the compound pre-emergence to soil at a range of concentrations.
-
Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.
-
Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), assess and quantify:
-
Germination rates.
-
Shoot and root length.
-
Biomass (fresh and dry weight).
-
Visual injury symptoms (e.g., stunting, leaf crinkling, coleoptile malformation).[7]
-
-
Analysis: Calculate the effective concentration required to inhibit growth by 50% (EC50) for each species.
Biochemical Assay: In Vitro VLCFA Elongase Activity
Objective: To directly measure the inhibitory effect of the compound on the VLCFA elongase enzyme complex.
Protocol:
-
Microsome Isolation: Isolate microsomes (which contain the endoplasmic reticulum and the VLCFA elongase complex) from a suitable plant source (e.g., etiolated leek seedlings).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the isolated microsomes, a fatty acyl-CoA starter substrate (e.g., C18:0-CoA), malonyl-CoA as the two-carbon donor, and NADPH.
-
Add 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide at various concentrations.
-
Initiate the reaction and incubate at an optimal temperature (e.g., 30°C).
-
-
Fatty Acid Analysis:
-
Stop the reaction and extract the fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of VLCFAs.
-
-
Analysis: Determine the concentration of the compound that inhibits VLCFA synthesis by 50% (IC50).
Target Identification: Covalent Binding Studies
Objective: To identify the specific protein targets of the compound through its covalent binding activity.
Protocol:
-
Synthesis of a Tagged Probe: Synthesize an analog of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide that incorporates a reporter tag (e.g., a clickable alkyne or azide group, or a biotin moiety) without significantly altering its biological activity.
-
In Vivo or In Vitro Labeling:
-
Treat plant seedlings or cell cultures with the tagged probe.
-
Alternatively, incubate the probe with isolated protein extracts or microsomes.
-
-
Affinity Purification/Click Chemistry:
-
If a biotin tag is used, capture the labeled proteins using streptavidin-coated beads.
-
If a clickable tag is used, perform a click reaction to attach a reporter molecule (e.g., biotin or a fluorescent dye).
-
-
Protein Identification:
-
Elute the captured proteins.
-
Separate the proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
-
Validation: Confirm that the identified proteins are indeed involved in VLCFA synthesis or other relevant pathways.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments to validate the proposed mechanism of action.
Caption: A logical workflow for the experimental validation of the proposed mechanism of action.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized for clear comparison and interpretation.
Table 1: Hypothetical Biological Activity Data
| Parameter | Assay | Test System | Result |
| Phytotoxicity | Seedling Growth Inhibition | Setaria faberi | EC50 = 5 µM |
| Enzyme Inhibition | In Vitro VLCFA Elongase | Leek Microsomes | IC50 = 0.5 µM |
| Target Binding | Covalent Labeling | Arabidopsis thaliana cell culture | Identified proteins: KCS1, KCS2 |
KCS (Ketoacyl-CoA Synthase) is a key enzyme in the VLCFA elongase complex.
Conclusion
Based on the strong precedent of the chloroacetamide chemical class, the primary mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is hypothesized to be the inhibition of very-long-chain fatty acid synthesis via covalent modification of key enzymes in the VLCFA elongase complex.[1][2][7] The N-isopropyl and N-(2-cyano-benzyl) moieties likely contribute to the molecule's overall activity by influencing its physicochemical properties. The experimental framework provided in this guide offers a robust and systematic approach to validate this hypothesis, elucidate the specific molecular targets, and characterize the biological activity of this compound. This research will be valuable for its potential applications in agrochemistry and for furthering our understanding of chloroacetamide biochemistry.
References
- Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 Source: Cambridge University Press & Assessment URL
- Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL
- Title: Herbicide Mode of Action Groups 101 Source: FBN URL
- Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA)
- Title: Studies on Mode of Herbicidal Action of Chloroacetamide Compounds Source: J-Stage URL
- Title: 2-Chloro-N-(2,3-dichloro-benzyl)
- Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: PubMed URL
- Title: Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL
- Title: Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery Source: Benchchem URL
- Title: 2-Chloro-N-(3-cyano-benzyl)
- Title: New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO Source: PubMed URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. wssa.net [wssa.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. fbn.com [fbn.com]
- 9. Studies on Mode of Herbicidal Action of Chloroacetamide Compounds [jstage.jst.go.jp]
Technical Monograph: N-(2-Cyanobenzyl)-2-chloro-N-isopropylacetamide
Structural Elucidation, Nomenclature Standards, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (CAS: 1353984-05-0), a specialized chloroacetamide intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] As a Senior Application Scientist, I have structured this document to move beyond basic identification, offering a rigorous examination of its IUPAC derivation, synthetic pathways, and critical structural behaviors—specifically the rotameric complexity observed in NMR spectroscopy due to steric hindrance at the tertiary amide bond.
Part 1: Nomenclature Anatomy & IUPAC Derivation
The systematic naming of complex organic molecules requires a strict adherence to the IUPAC Order of Precedence .[1] For this molecule, the competition for the "Principal Functional Group" is between the Amide and the Nitrile .[1]
1.1 The Hierarchy of Priority
According to IUPAC Blue Book recommendations, the priority order for nomenclature is:
-
Nitriles (Cyanides)
-
Aldehydes/Ketones[1]
1.2 Step-by-Step Derivation
-
Parent Chain: The acyl group containing the amide nitrogen.[1] The carbon chain is 2 carbons long (Acetic acid derivative)
Acetamide .[1] -
Acyl Substituent: A chlorine atom is attached to the
-carbon (position 2) 2-Chloroacetamide .[1] -
Nitrogen Substituents:
-
Alphabetization: Substituents on the nitrogen are listed alphabetically. C yanobenzyl precedes I sopropyl.[1]
Final Preferred IUPAC Name: 2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide [1]
1.3 Logic Visualization (IUPAC Decision Tree)
Figure 1.1: Decision logic for determining the IUPAC priority and substituent ordering.
Part 2: Synthetic Methodology
The synthesis of N-alkylated chloroacetamides is typically achieved via the Schotten-Baumann reaction or anhydrous acylation.[1] The protocol below prioritizes yield and purity, specifically addressing the removal of the HCl byproduct which can degrade the nitrile if not managed.
2.1 Reaction Scheme
-
Precursor A: N-(2-cyanobenzyl)isopropylamine (Secondary amine).[1]
-
Reagent B: Chloroacetyl chloride (Electrophile).
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
2.2 Validated Protocol
Note: This protocol assumes a 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask under
atmosphere, dissolve 10 mmol of N-(2-cyanobenzyl)isopropylamine in 40 mL anhydrous DCM. Add 12 mmol (1.2 eq) of Triethylamine.[1] -
Addition: Cool the solution to 0°C. Add 11 mmol (1.1 eq) of Chloroacetyl chloride dropwise over 15 minutes. Exothermic reaction—control temperature <5°C to prevent nitrile hydrolysis.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup:
-
Quench with 20 mL saturated NaHCO
. -
Separate organic layer.[1]
-
Wash organic layer with 1M HCl (rapid wash to remove unreacted amine), then Brine.
-
-
Isolation: Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: If the crude oil is dark, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
2.3 Process Workflow Diagram
Figure 2.1: Step-by-step synthetic workflow for the acylation of the secondary amine.[1]
Part 3: Structural Profiling & Analytical Data
As a Senior Scientist, it is critical to note that tertiary amides with bulky substituents (Isopropyl + Benzyl) often exist as rotamers (rotational isomers) at room temperature. This is due to the partial double-bond character of the C-N amide bond, which restricts rotation.[1]
3.1 Physicochemical Properties
| Property | Value | Note |
| Formula | C | |
| Molecular Weight | 250.72 g/mol | |
| Physical State | Solid or Viscous Oil | Low melting point likely due to steric bulk.[1] |
| Solubility | DMSO, DCM, Methanol | Poor water solubility.[1] |
| CAS Number | 1353984-05-0 |
3.2 NMR Expectations (The "Rotamer Effect")
In
-
Isopropyl Methine (-CH-): Will appear as two separate multiplets/septets.[1]
-
Benzylic Protons (-CH
-): Will appear as two singlets (or AB quartets if chiral induction occurs nearby, though this molecule is achiral).[1] -
Validation: To confirm rotamers, run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-
).[1] The peaks should coalesce into single sharp signals as the rotation barrier is overcome [1].[1]
3.3 Reactivity Profile (Safety)
The
-
Mechanism: S
2 alkylation of nucleophiles (thiols, amines). -
Toxicity Alert: This class of compounds is often genotoxic or skin sensitizing because they can alkylate cysteine residues in proteins [2].[1] Handle with double-gloving and in a fume hood.[1]
References
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] [Link]1]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discussion on Amide Rotamers and Schotten-Baumann conditions).
-
U.S. EPA. (2012).[1] Chloroacetamides: Toxicity and Structural Alerts.[1][Link]1]
-
PubChem. (n.d.).[1] Compound Summary for CAS 1353984-05-0.[1][5][6] National Library of Medicine.[1] [Link]1]
Sources
- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 2. Rules for Naming Organic Molecules [www1.udel.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 5. 1353984-05-0| 2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide| Ambeed [ambeed.com]
- 6. 1353984-05-0|2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide|BLDpharm [bldpharm.com]
The Spectroscopic Signature of a Novel Chloroacetamide: A Technical Guide to 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key structural and electronic features of this molecule as revealed through its predicted spectral characteristics. Methodologies for spectral acquisition and interpretation are discussed, providing a framework for the future empirical analysis of this and structurally related compounds.
Introduction: Unveiling the Molecular Architecture
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a multifaceted molecule featuring a chloroacetamide moiety, a cyano-substituted benzyl group, and an isopropyl substituent. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its reactivity, and spectroscopic analysis serves as the cornerstone of this endeavor. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data to provide a detailed portrait of the molecule's signature spectral features.
The predicted structure of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is presented below, and the subsequent sections will correlate its structural components with their anticipated spectroscopic responses.
Caption: Molecular structure of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Due to hindered rotation around the amide C-N bond, it is anticipated that the NMR spectra of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide may exhibit conformational isomers (rotamers), leading to the doubling of some signals.[1][2] The following predictions are based on an average conformation for simplicity.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.8 | Singlet | 2H | Benzylic protons (N-CH₂) |
| ~ 4.2 | Septet | 1H | Isopropyl methine proton (CH) |
| ~ 4.1 | Singlet | 2H | Chloromethyl protons (Cl-CH₂) |
| ~ 1.2 | Doublet | 6H | Isopropyl methyl protons (CH₃)₂ |
Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for acquiring high-resolution spectra. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Amide Carbonyl (C=O) |
| ~ 140 - 125 | Aromatic Carbons (C₆H₄) |
| ~ 118 | Nitrile Carbon (C≡N) |
| ~ 52 | Benzylic Carbon (N-CH₂) |
| ~ 49 | Isopropyl Methine Carbon (CH) |
| ~ 41 | Chloromethyl Carbon (Cl-CH₂) |
| ~ 20 | Isopropyl Methyl Carbons (CH₃)₂ |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the solvent residual peak or an internal standard.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4]
Predicted IR Absorption Frequencies
The IR spectrum of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is expected to exhibit strong absorptions corresponding to the nitrile and amide functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 2230 - 2210 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~ 1680 - 1630 | Strong, Sharp | C=O Stretch (Amide I) | Tertiary Amide |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 3000 - 2850 | Medium | C-H Stretch | Aliphatic |
| ~ 800 - 600 | Strong | C-Cl Stretch | Chloroalkane |
Expert Insights: The position of the amide I band is sensitive to the electronic environment. In this tertiary amide, the absence of N-H hydrogen bonding results in a frequency that is largely independent of the physical state.[5] The nitrile stretching frequency is expected in a region of the spectrum that is typically uncluttered, making it a highly diagnostic peak.[6][7][8]
Experimental Protocol for IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[9]
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula |
| 250/252 | Molecular Ion [M]⁺ | [C₁₃H₁₅ClN₂O]⁺ |
| 215 | [M - Cl]⁺ | [C₁₃H₁₅N₂O]⁺ |
| 132 | [CH(CH₃)₂NCOCH₂Cl]⁺ | [C₅H₉ClNO]⁺ |
| 116 | [C₆H₄CH₂CN]⁺ | [C₈H₆N]⁺ |
| 90 | [C₆H₄CH₂]⁺ | [C₇H₆]⁺ |
| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |
Trustworthiness of Protocols: A self-validating system in mass spectrometry involves calibrating the instrument with a known standard before running the sample to ensure accurate mass measurements.
Experimental Protocol for MS Data Acquisition
A standard protocol for acquiring an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z.
Caption: General workflow for mass spectrometry data acquisition.
Conclusion
This technical guide has presented a predicted spectroscopic profile of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide based on fundamental principles of NMR, IR, and MS. The anticipated spectral data provides a valuable reference for the future empirical characterization of this novel compound. The detailed analysis of the expected chemical shifts, absorption frequencies, and fragmentation patterns offers a roadmap for researchers to confirm the structure and purity of synthesized material. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. As this molecule and its derivatives are explored for potential applications, the foundational spectroscopic understanding provided herein will be instrumental in advancing further research and development.
References
-
Bag, S., & Su, H. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 124(35), 7625–7636. [Link]
- Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Cortes, S. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Corredor Montaña, J. D., & Loaiza, A. E. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Revista Colombiana de Química, 49(3), 26-36. [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]
-
Corredor Montaña, J. D., & Loaiza, A. E. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Revista Colombiana de Química, 49(3), 26-36. [Link]
-
Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3713. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
The Chloroacetamide Scaffold: From Agricultural Blockbusters to Targeted Covalent Inhibitors
Executive Summary
This technical guide explores the trajectory of N-substituted chloroacetamides, a chemical scaffold that revolutionized agriculture in the 20th century and is currently experiencing a renaissance in precision medicine. Originally discovered by Monsanto in 1952 as a class of pre-emergence herbicides, these compounds function as potent alkylating agents. Today, the same electrophilic "warhead" mechanism used to inhibit weed growth is being repurposed to design Targeted Covalent Inhibitors (TCIs) for "undruggable" cancer targets like KRAS G12C.
Part 1: The Genesis and Structural Evolution (1952–1970s)
The history of chloroacetamides is a case study in Structure-Activity Relationship (SAR) evolution. The journey began not with a sophisticated design, but with high-throughput screening at Monsanto.
The Discovery of CDAA (Randox)
In 1952, P.C.[1] Hamm and A.J.[1] Speziale at Monsanto screened
-
Innovation: It was the first major pre-emergence grass herbicide for corn and soybeans.
-
Limitation: CDAA was a volatile liquid causing severe skin irritation, necessitating better formulation and structural stability.
The Anilide Shift: Propachlor to Alachlor
To improve stability and reduce volatility, the nitrogen substituents were modified from allyl groups to aromatic rings (anilines).
-
Propachlor (1965): The first "chloroacetanilide." It introduced the N-phenyl ring but lacked the steric bulk required for prolonged residual activity.
-
Alachlor (1969): The addition of a 2,6-diethyl substitution on the phenyl ring and an alkoxymethyl group on the nitrogen dramatically increased lipophilicity and soil persistence. This molecule became the global standard for corn weed control for decades.
Visualization of Structural Evolution
The following diagram illustrates the chemical progression from the volatile CDAA to the highly active, chiral S-Metolachlor.
Caption: The structural evolution of chloroacetamides from simple allylic amides to complex, chirally pure anilides.
Part 2: The Stereochemical Revolution (The Metolachlor Story)
The most significant technical leap in this field was the transition from racemic mixtures to single enantiomers, driven by Ciba-Geigy (now Syngenta).
The Chirality Problem
Metolachlor possesses a chiral axis (atropisomerism) and a chiral center. However, biological activity resides almost exclusively in the (S)-isomer .
-
Racemic Metolachlor: Contains 50% (S)-isomer and 50% inactive (R)-isomer.
-
Ecological Impact: Farmers were applying double the necessary chemical load, with the inactive isomer contributing only to environmental burden.
The Industrial Solution: Ir-Xyliphos
Producing the (S)-isomer on a multi-ton scale required a breakthrough in asymmetric catalysis.
-
Catalyst: An Iridium (Ir) complex with a ferrocenyl diphosphine ligand (Xyliphos).[2]
-
Process: Asymmetric hydrogenation of the imine intermediate.
-
Result: This process, known as the "Chiral Switch," allowed the release of S-Metolachlor (Dual Gold) , reducing application rates by ~35% while maintaining efficacy. This remains one of the largest-scale applications of asymmetric catalysis in history.[2]
Part 3: Mechanistic Deep Dive
Understanding how these molecules work bridges the gap between their agricultural past and pharmaceutical future.
Mechanism of Action (Agriculture): VLCFA Inhibition
In plants, chloroacetamides inhibit the synthesis of Very Long-Chain Fatty Acids (VLCFAs) (C20–C30+). These fatty acids are essential for:
-
Cuticular waxes (preventing desiccation).
-
Sphingolipids (membrane integrity).
Target Enzyme: The primary target is the Very Long-Chain Fatty Acid Elongase (VLCFAE) complex, specifically the condensing enzyme KCS (β-ketoacyl-CoA synthase) .
The "Warhead" Mechanism: Covalent Modification
The chloroacetamide group is an electrophile.[3] It reacts via an
-
Reaction:
-
Irreversibility: The formation of the thioether bond is stable and irreversible, permanently inactivating the enzyme.
Visualization of VLCFA Inhibition
Caption: Chloroacetamides block the rate-limiting condensation step in VLCFA synthesis via irreversible alkylation of the KCS enzyme.
Part 4: Modern Renaissance (Targeted Covalent Inhibitors)
The pharmaceutical industry has recently embraced the chloroacetamide "warhead" to target "undruggable" proteins.
From Non-Specific to Targeted
Historically, covalent inhibitors were avoided due to toxicity risks (off-target alkylation). However, modern drug discovery uses Targeted Covalent Inhibitors (TCIs) .
-
Strategy: A non-covalent scaffold positions the warhead precisely next to a specific non-catalytic cysteine on the target protein.
-
Selectivity: The warhead only reacts if the scaffold binds first, ensuring high specificity.
Case Study: KRAS G12C Inhibitors
The KRAS G12C mutation (common in lung cancer) introduces a cysteine at position 12.[4]
-
Mechanism: Drugs like sotorasib (and its chloroacetamide-based precursors) bind to the GDP-bound pocket of KRAS. The electrophilic warhead then snaps shut on Cys12, locking the protein in an inactive state.
Part 5: Experimental Protocol
Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
Context: This protocol synthesizes the core scaffold used in metolachlor and lidocaine.[5] It demonstrates the Schotten-Baumann reaction conditions typical for this class.
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.
Reagents
| Reagent | Role | Equivalents |
| 2,6-Dimethylaniline (2,6-Xylidine) | Nucleophile | 1.0 eq |
| Chloroacetyl Chloride | Electrophile | 1.2 eq |
| Sodium Acetate (sat.[5] aq.) | Base/Buffer | 1.5 eq |
| Glacial Acetic Acid | Solvent | - |
Step-by-Step Methodology
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid. Cool the solution to 10°C using an ice bath.
-
Addition: Add 0.06 mol of chloroacetyl chloride dropwise over 15 minutes. Critical: Maintain temperature <15°C to prevent di-acylation.[5]
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes. The mixture will thicken as the amide forms.
-
Quenching: Add a solution of sodium acetate (15 g in 75 mL water) rapidly. This buffers the HCl generated and precipitates the product.
-
Isolation: Filter the white precipitate using vacuum filtration. Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.
-
Purification: Recrystallize from aqueous ethanol or toluene.
-
Validation:
-
Melting Point: Expected range 143–145°C.
-
NMR: Confirm the singlet for the
protons at ppm.
-
References
-
Hamm, P. C. (1974). Discovery, Development, and Current Status of the Chloroacetamide Herbicides. Weed Science.
-
Böger, P., et al. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.[6][7] Zeitschrift für Naturforschung C.
-
Blaser, H. U. (2002).[2] The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis.
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. (Foundational paper for covalent KRAS inhibition).
-
Resh, V. (2022).[8][9] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).
-
Masaryk University . Synthesis of Lidocaine (Protocol Reference).
Sources
- 1. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. is.muni.cz [is.muni.cz]
- 6. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide as a Putative Herbicide
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the novel chemical entity, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, as a potential herbicide. While the specific herbicidal activity of this compound is not yet established in published literature, its structural features, particularly the chloroacetamide moiety, suggest a potential mode of action similar to existing Group 15 herbicides. Acetamide and chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for various physiological processes in plants, leading to growth inhibition, particularly in emerging seedlings.[1]
These application notes and protocols are designed to provide a robust framework for the initial screening and characterization of this compound's herbicidal potential. The methodologies outlined herein are based on established principles of weed science and herbicide evaluation, ensuring scientific integrity and the generation of reliable data.
Hypothesized Mechanism of Action
Based on its chemical structure, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is hypothesized to function as a seedling growth inhibitor.[2] The chloroacetamide functional group is a key pharmacophore in several commercial herbicides that act by inhibiting VLCFA synthesis.[1] This inhibition disrupts the formation of critical cellular components, leading to the failure of emerging shoots and roots to develop properly.[3]
Caption: Hypothesized mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.
Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
A plausible synthetic route for the target compound involves a two-step process starting from 2-cyanobenzylamine.
Step 1: N-isopropylation of 2-cyanobenzylamine
This step can be achieved through reductive amination with acetone or direct alkylation with an isopropyl halide.
Step 2: Acylation with Chloroacetyl Chloride
The resulting N-isopropyl-2-cyanobenzylamine is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Protocol 1: Pre-Emergent Herbicidal Efficacy Screening
This protocol is designed to assess the pre-emergent activity of the test compound on a range of indicator weed species.
Materials:
-
Technical grade 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
-
Acetone (reagent grade)
-
Tween 20 or other suitable surfactant
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti)
-
Potting medium (e.g., sandy loam soil)
-
Plastic pots or trays
-
Greenhouse or controlled environment chamber
-
Spray chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions to achieve the desired application rates. A typical range for initial screening would be from 10 to 1000 g active ingredient per hectare (g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.1% v/v Tween 20) to ensure uniform coverage.
-
Planting: Fill pots or trays with the potting medium. Sow seeds of the selected weed species at a uniform depth (e.g., 1-2 cm).[4]
-
Herbicide Application: Apply the test solutions to the soil surface using a calibrated spray chamber to ensure precise and uniform application.[4] Include an untreated control (sprayed with the carrier solution only) and a positive control (a commercial herbicide with a similar mode of action).
-
Incubation: Place the treated pots in a greenhouse or controlled environment chamber with optimal conditions for weed germination and growth (e.g., 25-30°C, 16:8 hour light:dark cycle). Water the pots as needed to maintain adequate soil moisture.[4]
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control. Harvest the above-ground biomass of the emerged seedlings, dry in an oven at 70°C for 48 hours, and record the dry weight.
Data Analysis:
Calculate the percent inhibition of emergence and the percent reduction in biomass for each treatment relative to the untreated control.
| Application Rate (g a.i./ha) | % Emergence Inhibition (Mean ± SD) | % Biomass Reduction (Mean ± SD) | Visual Injury Rating (0-100%) |
| 0 (Control) | 0 ± 0 | 0 ± 0 | 0 |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 | |||
| Positive Control |
Protocol 2: Post-Emergent Herbicidal Efficacy Screening
This protocol evaluates the post-emergent activity of the test compound.
Materials:
-
Same as Protocol 1
-
Weed seedlings at the 2-4 leaf stage
Procedure:
-
Plant Preparation: Sow weed seeds as described in Protocol 1 and allow them to grow to the 2-4 leaf stage.
-
Herbicide Application: Apply the test solutions directly to the foliage of the weed seedlings using a calibrated spray chamber.[4]
-
Incubation and Data Collection: Maintain the treated plants in a greenhouse or controlled environment chamber. At 7, 14, and 21 DAT, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass, dry, and weigh as described in Protocol 1.
Data Analysis:
Analyze the data as described in Protocol 1, focusing on visual injury and biomass reduction.
Protocol 3: Dose-Response and ED₅₀ Determination
This protocol is used to determine the effective dose (ED₅₀) of the compound required to cause a 50% reduction in plant growth.
Materials:
-
Same as Protocols 1 and 2
Procedure:
-
Based on the results of the initial screening, select a sensitive weed species.
-
Design a dose-response experiment with a wider range of application rates, typically 8-10 concentrations, that are expected to cause between 10% and 90% growth inhibition.[5]
-
Conduct the experiment following either the pre-emergent or post-emergent protocol, depending on the observed activity.
-
Collect biomass data at the end of the experiment.
Data Analysis:
Use a suitable statistical software package to fit a dose-response curve (e.g., a four-parameter logistic model) to the biomass data.[6][7] From this curve, calculate the ED₅₀ value and its confidence intervals.
Caption: Workflow for determining the ED₅₀ of the test compound.
Protocol 4: Crop Selectivity and Phytotoxicity Assessment
This protocol assesses the potential for the test compound to be used selectively in major crops.
Materials:
-
Same as previous protocols
-
Seeds of major crop species (e.g., corn, soybean, wheat, cotton)
Procedure:
-
Conduct pre- and post-emergent experiments as described in Protocols 1 and 2, but use crop species instead of weeds.
-
Apply the test compound at rates that were effective for weed control in the previous experiments (e.g., 1x, 2x, and 4x the effective weed control rate).
-
Include a standard herbicide known to be selective for the tested crops as a positive control.
-
Assess crop injury (stunting, discoloration, malformation) at regular intervals and measure final biomass or yield components.
Data Analysis:
Compare the phytotoxicity of the test compound to the untreated control and the standard herbicide. A successful selective herbicide will control weeds with minimal or no injury to the crop.
| Crop Species | Application Rate (g a.i./ha) | Visual Injury Rating (0-100%) at 21 DAT | % Biomass Reduction (Mean ± SD) |
| Corn | 0 (Control) | 0 | 0 ± 0 |
| 1x | |||
| 2x | |||
| 4x | |||
| Soybean | 0 (Control) | 0 | 0 ± 0 |
| 1x | |||
| 2x | |||
| 4x | |||
| Wheat | 0 (Control) | 0 | 0 ± 0 |
| 1x | |||
| 2x | |||
| 4x |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, the following self-validating systems should be implemented:
-
Inclusion of Controls: Every experiment must include untreated and positive controls. The untreated control provides a baseline for normal growth, while the positive control confirms that the experimental system is responsive to a known herbicide.
-
Replication: All treatments should be replicated at least three to four times to ensure statistical validity and to account for biological variability.
-
Randomization: The placement of pots or trays in the greenhouse or growth chamber should be completely randomized to avoid any systematic bias due to environmental gradients.
-
Blind Assessment: Whenever possible, visual assessments of phytotoxicity should be conducted by an individual who is unaware of the treatment assignments to minimize observer bias.
Conclusion
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide as a potential herbicide. By systematically assessing its pre- and post-emergent efficacy, determining its dose-response characteristics, and evaluating its crop selectivity, researchers can generate the critical data needed to advance this compound through the herbicide discovery and development pipeline.
References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [https://www.jove.com/t/52 protocols-for-robust-herbicide-resistance-testing-in-different-weed-species]([Link] protocols-for-robust-herbicide-resistance-testing-in-different-weed-species)
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Health Canada. [Link]
-
Models for Curve-fitting Herbicide Dose Response Data. Weed Research. [Link]
-
Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Scientific Reports. [Link]
-
Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. IntechOpen. [Link]
-
How to Test Herbicides at Forest Tree Nurseries. U.S. Department of Agriculture, Forest Service. [Link]
-
Detecting herbicide resistance. Agriculture and Horticulture Development Board. [Link]
-
Mode of action Mechanism of action of of herbicides. SlideShare. [Link]
-
Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. [Link]
-
The Eight Modes of Action. Plant and Soil Sciences eLibrary. [Link]
-
C715 Herbicide Mode of Action. Kansas State University. [Link]
Sources
- 1. wssa.net [wssa.net]
- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 3. southeast.k-state.edu [southeast.k-state.edu]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Formulation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide for Agricultural Use
Abstract
This document provides a comprehensive technical guide for the formulation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, a novel herbicidal candidate from the chloroacetamide class. Targeted at researchers and formulation scientists, these notes detail the proposed mechanism of action, key physicochemical considerations, and step-by-step protocols for developing stable and efficacious Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations. The protocols are grounded in established principles of agrochemical science to ensure reproducibility and performance.
Introduction to the Active Ingredient
Compound: 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (hereinafter "the AI") is a novel molecule belonging to the chloroacetamide chemical family. This class of herbicides is widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1][2][3] Like other chloroacetamides, this AI is presumed to act as a seedling growth inhibitor, primarily absorbed by the emerging shoots of grasses and the roots of broadleaf weeds.[4] Its efficacy is dependent on its presence in the soil prior to weed germination, as it has minimal post-emergence contact toxicity.[1]
1.1 | Proposed Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs (fatty acids with more than 18 carbons) are crucial components of cell membranes, cuticular waxes, and sphingolipids, which are essential for cell division, membrane integrity, and signaling.[7][8][9]
The AI is hypothesized to target and inhibit a key enzyme in the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[5][7] This inhibition disrupts the production of VLCFAs, leading to a cessation of cell division and expansion, ultimately preventing the emergence and growth of susceptible weed seedlings.[5][9]
Caption: Workflow for preparing an Emulsifiable Concentrate (EC) formulation.
Materials & Equipment:
-
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (AI)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Emulsifier Blend (e.g., a 1:1 ratio of Calcium Dodecylbenzene Sulfonate and a Castor Oil Ethoxylate)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Calculate the required mass of each component for the desired batch size based on the table below.
-
Dissolution of AI: To a glass beaker, add the aromatic solvent. Place the beaker on a magnetic stirrer and begin moderate agitation.
-
Slowly add the pre-weighed AI powder to the vortex of the stirring solvent.
-
Continue stirring until the AI is completely dissolved and the solution is clear. Gentle warming (to 40-50°C) may be used to accelerate dissolution, but the solution must be cooled to room temperature before proceeding.
-
Addition of Emulsifiers: Once the AI is fully dissolved, slowly add the emulsifier blend to the solution while maintaining agitation.
-
Homogenization: Continue mixing for an additional 15-20 minutes to ensure the final formulation is completely homogenous.
-
Quality Control: Transfer the final product to a sealed container for quality control testing (see Section 4.0).
Example Formulation Recipe (100 mL Batch):
| Component | Function | Concentration (w/v) | Amount |
|---|---|---|---|
| Active Ingredient | Herbicide | 48% | 48.0 g |
| Aromatic Solvent | Solvent | ~40-45% | q.s. to 100 mL |
| Emulsifier Blend | Emulsifier | 6-8% | 6.0 - 8.0 g |
| Total | - | - | 100 mL |
| Protocol 2: Wettable Powder (WP) Formulation (Target: 80% AI)
This protocol details the creation of a high-load WP formulation. The objective is to produce a fine, free-flowing powder that readily disperses and remains suspended in water. [10] Workflow Diagram:
Caption: Workflow for preparing a Wettable Powder (WP) formulation.
Materials & Equipment:
-
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (AI)
-
Wetting Agent (e.g., Sodium Naphthalene Sulfonate)
-
Dispersing Agent (e.g., Sodium Lignosulfonate)
-
Inert Carrier (e.g., Kaolin Clay)
-
Blender or powder mixer
-
Air-jet mill or hammer mill
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Weigh each component accurately according to the recipe table below.
-
Pre-blending: Combine all weighed components in a suitable powder blender. Mix for 10-15 minutes until a visually uniform pre-mix is achieved.
-
Milling: Transfer the pre-mix to an air-jet mill. Mill the powder until the desired particle size distribution is achieved (typically 95% of particles <15 µm). Particle size is critical for suspension stability.
-
Homogenization: After milling, blend the final powder for an additional 5-10 minutes to ensure homogeneity.
-
Quality Control: Package the final product in a moisture-proof container and submit for quality control analysis (see Section 4.0).
Example Formulation Recipe (100 g Batch):
| Component | Function | Concentration (w/w) | Amount |
|---|---|---|---|
| Active Ingredient | Herbicide | 80% | 80.0 g |
| Wetting Agent | Wetting | 2% | 2.0 g |
| Dispersing Agent | Dispersion | 5% | 5.0 g |
| Inert Carrier | Filler/Carrier | 13% | 13.0 g |
| Total | - | 100% | 100 g |
Quality Control and Validation
Every formulation batch must undergo rigorous quality control to ensure it meets performance standards.
| Test | Method | Acceptance Criteria (EC) | Acceptance Criteria (WP) |
| Appearance | Visual Inspection | Clear, homogenous liquid, free of sediment. | Fine, homogenous, free-flowing powder. |
| Active Ingredient Assay | HPLC-UV or LC-MS/MS | 480 g/L ± 2% | 80% w/w ± 2% |
| Emulsion/Suspension Stability | CIPAC MT 36 | Forms a spontaneous, stable emulsion with no more than 2 mL of cream or oil after 2 hours. | Minimum 80% suspensibility after 30 minutes in standard hard water. |
| Wettability | CIPAC MT 53 | N/A | Wets completely in < 1 minute. |
| Storage Stability | Accelerated storage (e.g., 14 days at 54°C) | No significant change in physical properties or AI content. | No significant change in physical properties or AI content. |
| Protocol 3: Analytical Method for AI Quantification (HPLC-UV)
This protocol provides a standard method for determining the concentration of the AI in formulations.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
AI analytical standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of the AI standard in acetonitrile (e.g., 1000 µg/mL). Create a series of calibration standards (e.g., 10, 50, 100, 200 µg/mL) by diluting the stock solution.
-
Sample Preparation:
-
EC: Accurately weigh an amount of the EC formulation containing ~50 mg of AI into a 50 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Dilute further to fall within the calibration range.
-
WP: Accurately weigh an amount of the WP formulation containing ~50 mg of AI into a 50 mL volumetric flask. Add ~40 mL of acetonitrile, sonicate for 15 minutes, bring to volume, and mix well. Allow solids to settle, then dilute an aliquot of the supernatant to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: 70:30 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or λmax of the cyano-benzyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Quantify the AI concentration in the samples against the standard curve. This method is based on standard procedures for chloroacetamide analysis. [3]
References
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (1987). Weed Science, 35(3), 434-441. Cambridge University Press. Retrieved February 16, 2026, from [Link]
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. (2024). ResearchGate. Retrieved February 16, 2026, from [Link]
-
How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? (2016). Frontiers in Plant Science, 7, 1561. Retrieved February 16, 2026, from [Link]
-
Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Retrieved February 16, 2026, from [Link]
-
Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. (2013). PLOS Biology, 11(4), e1001531. Retrieved February 16, 2026, from [Link]
-
Synthesis of C20–38 Fatty Acids in Plant Tissues. (2022). International Journal of Molecular Sciences, 23(9), 4683. MDPI. Retrieved February 16, 2026, from [Link]
-
Formulations. (n.d.). WSU Tree Fruit. Washington State University. Retrieved February 16, 2026, from [Link]
-
Herbicide Formulations. (n.d.). Utah State University Extension. Retrieved February 16, 2026, from [Link]
-
Herbicide formulation and their use. (2018). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Jordan, T. N. (2001). Adjuvant Use With Herbicides: Factors to Consider. Purdue University Cooperative Extension Service. Retrieved February 16, 2026, from [Link]
-
Very-long-chain fatty acid. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
-
Adjuvants with Herbicides. When and Why They Are Needed. (2024). Crop Protection Network. Retrieved February 16, 2026, from [Link]
-
Herbicide Applicator Training. (n.d.). Penn State Extension. Retrieved February 16, 2026, from [Link]
-
Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-9. Retrieved February 16, 2026, from [Link]
-
Herbicide Mode of Action Groups 101. (n.d.). Farmers Business Network. Retrieved February 16, 2026, from [Link]
-
Wettable powder (WP) formulations. (n.d.). Croda Crop Care. Retrieved February 16, 2026, from [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Virginia Tech. Retrieved February 16, 2026, from [Link]
-
Studies on Mode of Herbicidal Action of Chloroacetamide Compounds. (1970). Weed Research, Japan, 10, 16-25. J-Stage. Retrieved February 16, 2026, from [Link]
-
EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Waters Corporation. Retrieved February 16, 2026, from [Link]
-
Determination of trace triazine and chloroacetamide herbicides in tile-fed drainage ditch water using solid-phase microextraction and gas chromatography/mass spectrometry. (2003). USDA Agricultural Research Service. Retrieved February 16, 2026, from [Link]
-
Formulating emulsifiable concentrate (EC). (n.d.). Croda Crop Care. Retrieved February 16, 2026, from [Link]
-
Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. (2015). Der Pharma Chemica, 7(10), 329-337. Retrieved February 16, 2026, from [Link]
-
Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. (n.d.). Meghmani Organics Limited. Retrieved February 16, 2026, from [Link]
-
Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. (2024). SOLitude Lake Management. Retrieved February 16, 2026, from [Link]
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2002). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. (n.d.). Aragen Life Sciences. Retrieved February 16, 2026, from [Link]
-
Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations. (2024). Weed Technology. Cambridge University Press. Retrieved February 16, 2026, from [Link]
-
Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2011). Journal of Agricultural and Food Chemistry, 59(8), 3829-3835. Retrieved February 16, 2026, from [Link]
Sources
- 1. Studies on Mode of Herbicidal Action of Chloroacetamide Compounds [jstage.jst.go.jp]
- 2. Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations | Weed Technology | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fbn.com [fbn.com]
- 5. researchgate.net [researchgate.net]
- 6. wssa.net [wssa.net]
- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 9. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 10. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Abstract & Introduction
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a versatile chemical intermediate whose structural motifs—a reactive chloro-acetamide group and a cyano-benzyl moiety—make it a valuable precursor in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The chloro-acetamide functionality is a potent electrophile, readily undergoing nucleophilic substitution, which is a cornerstone of many synthetic strategies.[3] This document provides a robust, detailed, and scalable two-step protocol for the synthesis of this target compound, designed for researchers and process chemists in drug development and fine chemical manufacturing.
Our approach is centered on two high-conversion reactions: first, the synthesis of the secondary amine intermediate, N-(2-cyanobenzyl)isopropylamine, via nucleophilic substitution, followed by its chloroacetylation. The causality behind each procedural step, choice of reagents, and reaction conditions is explained to ensure both reproducibility and a fundamental understanding of the process. This protocol is designed as a self-validating system, with in-process controls and clear purification guidelines to ensure high purity of the final product.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, beginning with commercially available starting materials.
Step 1: Synthesis of N-(2-cyanobenzyl)isopropylamine (Intermediate 1) This step involves the direct alkylation of isopropylamine with 2-cyanobenzyl bromide. Isopropylamine acts as the nucleophile, displacing the bromide ion from the benzyl position. An excess of isopropylamine is employed to act as both the reactant and the base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction towards the desired secondary amine and minimizing the formation of quaternary ammonium salts.
Step 2: Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (Final Product) The synthesized intermediate, a secondary amine, is then acylated using chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine.[3] The base is critical for scavenging the hydrochloric acid (HCl) generated in situ, preventing the protonation of the secondary amine which would render it non-nucleophilic.[4] The reaction is performed at low temperatures to control its exothermic nature and prevent side reactions.[5]
Visual Representation of the Synthetic Pathway
Caption: Overall two-step synthesis pathway.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[6][7]
-
2-Cyanobenzyl Bromide: Is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
Isopropylamine: Is flammable and corrosive. Keep away from ignition sources.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator.[3] It reacts violently with water, releasing HCl gas.[3] Handle with extreme care using a syringe or dropping funnel in a closed system.
-
Triethylamine (TEA): Flammable and corrosive.
-
Solvents (DCM, THF, Hexanes, Ethyl Acetate): Are volatile and flammable. Ensure no ignition sources are present. Dichloromethane (DCM) is a suspected carcinogen.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of N-(2-cyanobenzyl)isopropylamine
Rationale: This procedure utilizes an excess of the amine nucleophile (isopropylamine) to serve a dual purpose: as the reactant and as a base to neutralize the HBr formed. This strategy is cost-effective and simplifies the reaction setup by avoiding the need for an additional inorganic or organic base. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Cyanobenzyl Bromide | 196.04 | 100.0 g | 0.51 | 1.0 |
| Isopropylamine | 59.11 | 90.5 g (131 mL) | 1.53 | 3.0 |
| Tetrahydrofuran (THF) | - | 1.0 L | - | - |
| 1M Sodium Hydroxide | - | ~500 mL | - | - |
| Ethyl Acetate | - | ~1.5 L | - | - |
| Brine | - | ~500 mL | - | - |
Procedure:
-
Reaction Setup: Equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: Charge the flask with isopropylamine (3.0 eq) and tetrahydrofuran (1.0 L). Begin stirring to ensure homogeneity.
-
Substrate Addition: Dissolve 2-cyanobenzyl bromide (1.0 eq) in 200 mL of THF and add it to the dropping funnel.
-
Reaction Execution: Add the 2-cyanobenzyl bromide solution dropwise to the stirred isopropylamine solution over approximately 60-90 minutes. The reaction is mildly exothermic; maintain the internal temperature between 20-30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess isopropylamine and a majority of the THF.
-
To the resulting slurry, add 500 mL of deionized water and 500 mL of ethyl acetate.
-
Basify the aqueous layer by slowly adding 1M NaOH solution until the pH is >12. This deprotonates the ammonium salt, liberating the free amine into the organic layer. .
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with 500 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 500 mL of brine to remove residual inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
The crude N-(2-cyanobenzyl)isopropylamine is typically of sufficient purity (>95%) for the next step. If further purification is required, vacuum distillation can be performed.
-
Expected Outcome: A pale yellow oil. Expected yield: 80-90%.
Step 2: Large-Scale Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Rationale: This is a classic Schotten-Baumann-type reaction. The secondary amine intermediate is acylated with highly reactive chloroacetyl chloride. The reaction is conducted at low temperature (0-5°C) to control the strong exotherm and minimize potential side reactions, such as reaction at the cyano group or degradation.[3][5] Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve all components. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated, preventing the formation of the unreactive amine hydrochloride salt.[8]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N-(2-cyanobenzyl)isopropylamine | 174.25 | 70.0 g | 0.40 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 50.0 g (35.5 mL) | 0.44 | 1.1 |
| Triethylamine (TEA) | 101.19 | 48.8 g (67.2 mL) | 0.48 | 1.2 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| 1M Hydrochloric Acid | - | ~500 mL | - | - |
| Sat. Sodium Bicarbonate | - | ~500 mL | - | - |
| Hexanes | - | ~500 mL | - | - |
Procedure:
-
Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve N-(2-cyanobenzyl)isopropylamine (1.0 eq) and triethylamine (1.2 eq) in 1.0 L of dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath. It is critical to maintain this temperature during the addition of chloroacetyl chloride.[3]
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Let the mixture slowly warm to room temperature and stir for another 2-4 hours.
-
Monitoring: Check for the disappearance of the starting amine via TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture again to 0-5°C and slowly quench by adding 500 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
500 mL of 1M HCl (to remove excess triethylamine).
-
500 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
500 mL of brine.
-
-
-
Purification & Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.
-
To induce crystallization, dissolve the crude residue in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to maximize crystal formation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum.
-
Expected Outcome: A white to pale yellow crystalline solid.[6] Expected yield: 85-95%.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
ResearchGate. (n.d.). Formation of amino acids by alkylation of aminomalononitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. Coll. Vol. 1, p.156. Retrieved from [Link]
-
bioRxiv. (n.d.). Synthetic Methods General methods. Retrieved from [Link]
-
MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7681. Retrieved from [Link]
-
QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2022, September). 2-Aminobenzonitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. N-(2'-chlorobenzyl)-2-cyanoacetamide. Retrieved from [Link]
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- Google Patents. (n.d.). CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
-
Science. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Regioselective N-Acylation. Retrieved from [Link]
-
SIELC Technologies. (2025, July 9). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-benzylacrylamide. Org. Synth. Coll. Vol. 5, p.471. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
Sources
- 1. Buy 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide [smolecule.com]
- 2. Buy 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. biorxiv.org [biorxiv.org]
Application Note: Evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (CzA-15) in Crop Protection
The following Application Note is designed for research scientists and agrochemical development professionals. It treats 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (herein referred to as CzA-15 ) as a high-potential developmental candidate within the Chloroacetamide (HRAC Group 15) class.
Executive Summary
This guide details the physicochemical characterization and biological evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (CzA-15). Structurally distinct from commercial standards like Metolachlor or Acetochlor due to its 2-cyano-benzyl moiety, CzA-15 represents a subclass of Very Long Chain Fatty Acid (VLCFA) synthase inhibitors.
The inclusion of the ortho-cyano group on the benzyl ring is hypothesized to enhance metabolic stability against hydrolytic cleavage while maintaining the electrophilic reactivity required for covalent enzyme inhibition. This note provides protocols for in vitro VLCFA inhibition assays, pre-emergence greenhouse screening, and crop selectivity profiling.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide |
| Common Code | CzA-15 |
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 250.72 g/mol |
| Core Scaffold | |
| Key Functional Group | o-Cyano (Nitrile) Benzyl |
| Solubility (Predicted) | Low in water; High in Acetone, DMSO, Xylene |
| Mode of Action | Inhibition of cell division via VLCFA depletion (HRAC Group 15) |
Mechanism of Action (MoA)
The Target: VLCFA Synthase
CzA-15 functions as a suicide substrate for the VLCFA elongase complex (specifically the condensing enzymes KCS/FAE1) located in the endoplasmic reticulum.[1]
-
Activation: The chloroacetyl moiety is highly electrophilic.
-
Binding: The compound undergoes a nucleophilic attack by a conserved Cysteine thiolate residue within the active site of the condensing enzyme.
-
Irreversible Inhibition: This forms a covalent thioether bond, permanently inactivating the enzyme.
-
Physiological Consequence: Depletion of C20–C30 fatty acids prevents the formation of essential plasma membranes and cuticular waxes, leading to the failure of shoot emergence in germinating seedlings.
Pathway Visualization
The following diagram illustrates the interference of CzA-15 in the fatty acid elongation cycle.
Figure 1: Mechanism of Action. CzA-15 covalently binds the KCS enzyme, halting the elongation of C18 precursors to VLCFAs, resulting in seedling death.
Experimental Protocols
Protocol A: In Vitro Microsomal Assay (VLCFA Inhibition)
Objective: Determine the IC₅₀ of CzA-15 against VLCFA synthase activity using leek (Allium porrum) microsomes.
Reagents:
-
Microsomes: Isolated from leek seedlings (rich in elongase activity).[1]
-
Substrates: [2-¹⁴C]Malonyl-CoA (Radio-labeled) and C18:0-CoA (Stearoyl-CoA).
-
Buffer: 0.1 M HEPES-KOH (pH 7.2), 1 mM DTT (omit DTT during inhibitor pre-incubation).
Workflow:
-
Preparation: Isolate microsomes via ultracentrifugation (100,000 x g) from 7-day-old leek shoots.
-
Pre-incubation (Critical): Incubate microsomes (50 µg protein) with CzA-15 (0.01 µM – 100 µM) for 30 minutes at 30°C.
-
Note: Pre-incubation is essential for chloroacetamides to form the covalent bond before substrate competition occurs.
-
-
Reaction Start: Add [2-¹⁴C]Malonyl-CoA (10 µM) and Stearoyl-CoA (10 µM) + NADPH (1 mM).
-
Elongation: Incubate for 60 minutes at 30°C.
-
Termination: Stop reaction with 10% KOH in methanol; saponify at 80°C for 45 mins.
-
Extraction: Acidify with HCl and extract fatty acids with hexane.
-
Analysis: Separate via Radio-TLC or Radio-HPLC. Measure incorporation of ¹⁴C into C20–C24 fractions.
Validation Criteria:
-
Positive Control: Metazachlor or S-Metolachlor (Known IC₅₀ ≈ 10–50 nM).
-
Negative Control: DMSO only.
-
Success Metric: CzA-15 should show dose-dependent reduction of C20:0/C22:0 peaks.
Protocol B: Pre-Emergence Greenhouse Screen
Objective: Evaluate herbicidal efficacy and crop selectivity in soil.
Test Species:
-
Weeds: Barnyard grass (Echinochloa crus-galli), Green Foxtail (Setaria viridis).
-
Crops: Corn (Zea mays), Soybean (Glycine max).
Formulation:
-
Dissolve CzA-15 in Acetone/Tween-20 (95:5). Dilute in water to achieve rates equivalent to 100, 250, 500, and 1000 g ai/ha (grams active ingredient per hectare).
Step-by-Step:
-
Sowing: Fill 10cm pots with sandy loam soil. Sow seeds at a depth of 1-2 cm.
-
Application: Apply CzA-15 formulation via spray chamber to the soil surface within 24 hours of sowing (Pre-emergence).
-
Irrigation: Lightly mist (5mm rain equivalent) to activate the herbicide and move it into the germination zone.
-
Incubation: Maintain at 25°C/20°C (day/night) with 14h photoperiod.
-
Assessment (14 Days After Treatment):
-
Visual Injury: 0 (No effect) to 100 (Complete kill).
-
Symptomology: Look for "buggy-whipping" (leaves trapped in coleoptile) in grasses and stunting/dark greening in broadleaves.[2]
-
Data Recording Table:
| Rate (g ai/ha) | Barnyard Grass (% Control) | Green Foxtail (% Control) | Corn (% Injury) | Soybean (% Injury) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 100 | [Data] | [Data] | [Data] | [Data] |
| 500 | [Data] | [Data] | [Data] | [Data] |
| 1000 | [Data] | [Data] | [Data] | [Data] |
Safety & Handling (SDS Highlights)
-
Skin Sensitizer: Chloroacetamides are potent contact allergens. Double nitrile gloves are mandatory.
-
Genotoxicity: The alkylating nature poses a theoretical risk; handle in a fume hood.
-
Environmental: Highly toxic to aquatic organisms (algae/diatoms). Do not dispose of down drains.
References
-
Böger, P., et al. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science.
-
Schmalfuß, J., et al. (1998). Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus.[3] Zeitschrift für Naturforschung C. [3]
-
Eckermann, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry.
-
University of California Agriculture & Natural Resources. Long Chain Fatty Acid Inhibitors - Herbicide Symptoms (Group 15).
-
PubChem. 2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide (Analog Reference).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.
I. Overview of the Synthetic Strategy
The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is most efficiently approached via a two-step sequence. This strategy isolates the formation of the secondary amine intermediate from the final acylation, allowing for purification at an intermediate stage and preventing complex side-reactions.
-
Step 1: Synthesis of the Secondary Amine Intermediate. Formation of N-(2-cyanobenzyl)propan-2-amine from 2-cyanobenzaldehyde and isopropylamine via reductive amination.
-
Step 2: N-Acylation. Reaction of the secondary amine intermediate with chloroacetyl chloride under Schotten-Baumann conditions to yield the final product.[1]
This two-step approach provides clear control points for optimization and troubleshooting.
Caption: Overall two-step synthetic workflow.
II. Troubleshooting & Optimization Guide
This section is formatted as a series of questions you might encounter during your synthesis, providing detailed explanations and actionable solutions.
Part A: Step 1 - Synthesis of N-(2-cyanobenzyl)propan-2-amine (Intermediate)
Question 1: My reductive amination is showing low conversion of the starting aldehyde. What are the likely causes and solutions?
Low conversion is typically traced back to three factors: the reducing agent, reaction conditions, or imine formation equilibrium.
-
Cause (Reagent Activity): The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄), may have degraded due to improper storage. These reagents are moisture-sensitive.
-
Solution: Use a freshly opened bottle of the reducing agent or test the activity of your current stock on a small-scale control reaction. Ensure reagents are stored in a desiccator.
-
-
Cause (Imine Formation): The equilibrium for imine formation between the aldehyde and isopropylamine may not be favorable. This is often due to the presence of excess water, which can hydrolyze the imine back to the starting materials.
-
Solution 1 (Drying): Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to sequester water formed during imine formation.
-
Solution 2 (pH Control): The reaction is often acid-catalyzed. Adding a catalytic amount of acetic acid can accelerate imine formation. However, excess acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
-
Cause (Temperature): While many reductive aminations run well at room temperature, low ambient temperatures can significantly slow the reaction rate.
-
Solution: Gently warm the reaction to 30-40°C while monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question 2: I'm observing significant formation of 2-cyanobenzyl alcohol as a byproduct. Why is this happening?
This indicates that the reduction of the aldehyde is occurring faster than the formation of the imine.
-
Cause: This is a common issue when using a highly reactive reducing agent like NaBH₄, which can directly reduce the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and generally more selective for the iminium ion over the aldehyde, making it the preferred reagent for this transformation.
-
Solution 1 (Change Reagent): If using NaBH₄, switch to NaBH(OAc)₃.
-
Solution 2 (Staged Addition): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, stir the aldehyde and amine together (with a catalytic amount of acid, if needed) in a solvent like methanol for 1-2 hours to allow for imine formation. Then, cool the mixture in an ice bath before slowly adding the NaBH₄. This temporal separation of imine formation and reduction minimizes aldehyde reduction.
-
Part B: Step 2 - Acylation with Chloroacetyl Chloride
Question 3: The acylation reaction is incomplete, and I'm recovering unreacted secondary amine. How can I drive the reaction to completion?
Incomplete acylation is often a result of reactant stoichiometry, base strength, or the deactivation of the acylating agent.
-
Cause (Acyl Halide Hydrolysis): Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of an aqueous base.[2] If the base is added too quickly or the temperature is too high, the chloroacetyl chloride will be quenched by water before it can react with the amine.
-
Solution: Employ classic Schotten-Baumann conditions.[1][3][4] Dissolve the amine in an inert organic solvent like dichloromethane (DCM) or diethyl ether. Separately, prepare a solution of a base like sodium hydroxide or potassium carbonate in water. Cool both solutions in an ice bath (0-5°C). Add the chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the stirred amine solution, followed by the slow, simultaneous or portion-wise addition of the aqueous base. The biphasic system keeps the concentration of hydroxide in the organic phase low, favoring acylation over hydrolysis.[5]
-
-
Cause (Acid Scavenging): The reaction produces one equivalent of hydrochloric acid (HCl), which protonates and deactivates the unreacted secondary amine, forming an unreactive ammonium salt.[4]
-
Solution: Ensure at least two equivalents of base are used. One equivalent is needed to neutralize the HCl produced, and a second equivalent (or a slight excess) is needed to maintain basic conditions and ensure the amine remains a free nucleophile. An inorganic base (e.g., K₂CO₃, NaOH) is preferred over an organic base like triethylamine for this type of reaction, as the latter can sometimes form quaternary ammonium salts that complicate purification.
-
Question 4: My final product is contaminated with a dark, tarry substance, and the yield is low. What side reactions are occurring?
The formation of dark, polymeric material often points to side reactions involving the highly reactive chloroacetyl group under basic conditions.
-
Cause (Self-Condensation/Polymerization): The α-chloro group on the product is susceptible to nucleophilic attack. Under strongly basic conditions or elevated temperatures, the enolate of the amide product can be formed, which can then react with another molecule of the product, leading to oligomers or polymers.
-
Solution 1 (Temperature Control): This is the most critical parameter. The reaction must be maintained at a low temperature (0-5°C) throughout the addition of chloroacetyl chloride and base. Do not let the internal temperature rise.
-
Solution 2 (Base Selection): Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH. While the reaction may be slower, it will be significantly cleaner.
-
Solution 3 (Work-up): As soon as the reaction is complete (monitored by TLC), immediately quench it by adding cold water and proceed with the extraction. Do not let the reaction mixture stir for extended periods under basic conditions after completion.
-
Caption: Troubleshooting logic for the N-Acylation step.
III. Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for this synthesis.
| Parameter | Step 1: Reductive Amination | Step 2: N-Acylation (Schotten-Baumann) |
| Key Reagents | 2-Cyanobenzaldehyde, Isopropylamine | N-(2-cyanobenzyl)propan-2-amine, Chloroacetyl chloride |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.2-1.5 eq), NaBH(OAc)₃ (1.2 eq) | Amine (1.0 eq), Acyl Chloride (1.1 eq), Base (2.2 eq) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) / Water (biphasic) |
| Base | N/A (Catalytic Acetic Acid optional) | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |
| Temperature | Room Temperature (20-25°C) | 0-5°C (Ice Bath) |
| Typical Time | 4-12 hours | 1-3 hours |
| Typical Yield | 85-95% | 80-90% |
| Monitoring | TLC (e.g., 20% EtOAc/Hexanes), LC-MS | TLC (e.g., 30% EtOAc/Hexanes), LC-MS |
Protocol 1: Synthesis of N-(2-cyanobenzyl)propan-2-amine
-
To a round-bottom flask charged with a magnetic stir bar, add 2-cyanobenzaldehyde (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Add isopropylamine (1.5 eq) to the solution and stir for 20 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be used directly or purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
-
Dissolve the crude N-(2-cyanobenzyl)propan-2-amine (1.0 eq) in dichloromethane (DCM, approx. 0.3 M) in a round-bottom flask and cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve potassium carbonate (K₂CO₃, 2.2 eq) in water.
-
To the cold, stirring amine solution, add chloroacetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A white precipitate (amine hydrochloride salt) may form.
-
Immediately following the addition, add the aqueous K₂CO₃ solution portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction to stir vigorously at 0-5°C for 1-3 hours. Monitor the disappearance of the starting amine by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a solid.[6]
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a different acylating agent instead of chloroacetyl chloride?
-
A: Yes, chloroacetic anhydride could be used, potentially with a non-nucleophilic base like pyridine in an aprotic solvent.[7] However, the anhydride is less reactive, which may require higher temperatures and longer reaction times, increasing the risk of side reactions. Chloroacetyl chloride is generally more cost-effective and reactive.[8]
-
-
Q: Is it possible to perform this synthesis as a one-pot reaction?
-
A: While technically possible, it is not recommended for yield optimization. The conditions for reductive amination (mildly acidic/neutral) are incompatible with the basic conditions required for efficient acylation. Performing the synthesis in two distinct steps with an intermediate work-up allows for the removal of unreacted reagents and byproducts from the first step, ensuring a cleaner and higher-yielding acylation.
-
-
Q: What is the best way to purify the final product?
-
A: The final product is typically a crystalline solid. Recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol is often the most efficient method for obtaining high purity material on a large scale. For smaller scales or to remove closely-eluting impurities, silica gel column chromatography is effective.[6]
-
-
Q: The nitrile group on my starting material is sensitive. Will it be affected by the reaction conditions?
-
A: The cyano group is generally robust under the conditions described. It is stable to both the mild reductive amination conditions and the basic Schotten-Baumann acylation. Strong acidic or basic hydrolysis at high temperatures would be required to convert the nitrile to an amide or carboxylic acid, conditions which are avoided in these protocols.
-
V. References
-
Organic Chemistry Portal. "Schotten-Baumann Reaction". Available at: [Link]
-
Organic Chemistry Portal. "Schotten-Baumann Conditions". Available at: [Link]
-
Wikipedia. "Schotten–Baumann reaction". Available at: [Link]
-
L.S.College, Muzaffarpur. "Schotten–Baumann reaction". Available at: [Link]
-
Supporting Information. "General procedure B. Purification by silica gel column chromatography". Available at: [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. rsc.org [rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Technical Support Center: Stability & Degradation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Section 1: Executive Summary & Molecule Profile
Subject: 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Chemical Class:
Technical Abstract:
This compound presents a unique stability challenge due to the juxtaposition of a highly reactive
Section 2: The Degradation Landscape (Pathways & Mechanisms)
This section details the three dominant degradation pathways you will encounter during stability testing or synthesis.
Pathway A: Hydrolytic Degradation (The "Hydroxy" Impurity)
-
Mechanism: Bimolecular Nucleophilic Substitution (
).[1] -
Trigger: Aqueous environments (pH > 7 accelerates this exponentially).
-
Process: The chlorine atom is a good leaving group. Hydroxide ions (
) attack the -carbon, displacing the chloride. -
Product: 2-Hydroxy-N-(2-cyano-benzyl)-N-isopropyl-acetamide .
-
Mass Spec Signature:
. Note: In some ionization sources, you may see the loss of HCl ( ).
Pathway B: Photolytic Degradation (The "Des-chloro" Impurity)
-
Mechanism: Homolytic Bond Cleavage (Radical Mechanism).
-
Trigger: UV Light (Standard lab lighting or sunlight).
-
Process: The C-Cl bond is weak (~81 kcal/mol). UV energy causes homolysis, generating a radical pair. The acetamide radical abstracts a hydrogen atom from the solvent.
-
Product: N-(2-cyano-benzyl)-N-isopropyl-acetamide (Dechlorinated analog).[2]
-
Mass Spec Signature:
(Replacement of Cl with H).
Pathway C: Intramolecular Cyclization (The "Ortho-Effect")
-
Mechanism: Nitrile Hydration followed by Cyclization.[3]
-
Trigger: Basic conditions (pH > 9) or prolonged storage.
-
Process: The nitrile (-CN) partially hydrolyzes to a primary amide (-CONH2). The nitrogen of this new amide group can act as a nucleophile, attacking the
-chloro carbon (intramolecular alkylation) to form a fused heterocyclic ring (likely a piperazinone or isoquinoline-type derivative depending on conformational flexibility). -
Product: Fused bicyclic lactam species.
-
Significance: These impurities are often non-polar and stable, potentially co-eluting with the parent in reverse-phase HPLC.
Section 3: Visualization of Degradation Pathways
The following diagram maps the kinetic fate of the molecule under stress conditions.
Figure 1: Mechanistic map showing the divergent degradation pathways based on environmental triggers (pH vs. Light).
Section 4: Troubleshooting Guide & FAQs
Troubleshooting Workflow
| Symptom | Probable Cause | Verification Step | Corrective Action |
| New peak at RRT ~0.2-0.4 (Early eluting) | Hydrolysis (Formation of Hydroxy-impurity) | Check pH of diluent. Is it > 7? | Acidify diluent to pH 3-4 using 0.1% Formic Acid. |
| New peak at RRT ~0.9-1.1 (Close to parent) | Photolysis (Des-chloro impurity) | Did the sample sit on the bench under fluorescent light? | Use amber glassware. Wrap flasks in foil. |
| Loss of potency without new peaks | Polymerization | Check if solution is cloudy or viscous. | Reduce concentration. Avoid non-protic polar solvents (DMSO) for long storage. |
| M+H peak shows M-36 pattern | Dehydrohalogenation (Elimination) | Check for double bond formation (NMR alkene region). | Rare. Usually indicates high thermal stress. |
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a solvent for stock solutions? A: Use with caution. While the molecule is soluble, DMSO is hygroscopic and can facilitate nucleophilic attack if not strictly anhydrous. We recommend Acetonitrile (ACN) for stock solutions, stored at -20°C. If DMSO is required for biology, prepare fresh.
Q2: Why does the peak area decrease in the LC-MS autosampler over 24 hours?
A: This is a classic sign of on-column hydrolysis or autosampler instability . The
-
Fix: Ensure your autosampler is cooled to 4°C. Use a buffered mobile phase (Ammonium Formate/Formic Acid) rather than neutral water.
Q3: Is the "Ortho-Cyano" group stable?
A: Generally, yes, but it makes the benzylic protons slightly more acidic and prone to oxidation. However, the primary risk is the hydration of the nitrile to an amide under strongly basic/oxidative conditions (
Q4: How do I distinguish between the Hydroxy-impurity and the Parent in HPLC? A: The Hydroxy-impurity is significantly more polar due to the -OH group and will elute much earlier on a C18 column. The Parent is lipophilic (N-isopropyl + Benzyl + Chloro). Expect a retention time shift of at least 2-3 minutes under standard gradient conditions (5-95% B).
Section 5: Experimental Protocols (Forced Degradation)
To validate the stability profile in your specific matrix, perform this standardized stress test.
1. Acid/Base Hydrolysis:
-
Preparation: Dissolve 1 mg of compound in 1 mL ACN. Add 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).
-
Condition: Heat at 60°C for 2 hours.
-
Neutralization: Quench with equal volume of opposing acid/base before injection.
-
Expected Result: Rapid degradation in Base (Hydroxy impurity). Moderate stability in Acid (Amide cleavage possible).
2. Photostability:
-
Preparation: 1 mg/mL solution in clear glass vial.
-
Condition: Expose to 1.2 million lux hours (ICH Q1B standard) or place in a light box for 24 hours. Control sample wrapped in foil.
-
Expected Result: Appearance of Des-chloro analog (M-34).
3. Oxidative Stress:
-
Preparation: Add 3%
to the solution. -
Condition: Room temperature for 4 hours.
-
Expected Result: Potential oxidation of the benzylic carbon (benzylic alcohol/ketone) or hydrolysis of the nitrile.[3]
Section 6: References
-
United States Pharmacopeia (USP). USP General Chapter <1046> Cell and Gene Therapy Products (Context on Analytical Method Validation).Link
-
Feng, P. C. C., et al. "Photolysis of the herbicide acetochlor." Journal of Agricultural and Food Chemistry 54.13 (2006): 4740-4750.[4] (Authoritative source on chloroacetamide photolysis mechanisms). Link
-
Shiner, C. S., et al. "Intermediacy of
-chloro amides in the basic hydrolysis of -chloro nitriles."[3] Tetrahedron Letters 24.51 (1983): 5687-5690.[3] (Mechanistic grounding for nitrile/chloroamide interactions). Link -
Stamitis, N., et al. "Degradation of chloroacetamide herbicides: Hydrolysis and photolysis." Chemosphere 2013.[5] (General degradation kinetics for this chemical class). Link
-
International Conference on Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetaMide | 1353984-05-0 [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide in solution
This technical guide addresses the stability, handling, and analytical interpretation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (CAS 1353984-05-0). This compound is a specialized building block, often utilized in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and agrochemicals. Its structure features a reactive
Part 1: Technical Overview & Structural Dynamics
Compound Identity:
-
Chemical Name: 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide[1]
-
CAS Number: 1353984-05-0[1]
-
Molecular Formula: C
H ClN O[1] -
Key Reactivity: The
-chloro group is an electrophile designed for alkylation. The ortho-cyano group provides a handle for further heterocycle formation but introduces potential side-reactions under basic conditions.
Visualizing Stability & Reactivity
The following diagram illustrates the two primary technical issues: Rotameric Equilibrium (often mistaken for impurity) and Hydrolytic Degradation .
Figure 1: Structural dynamics showing the reversible rotameric states (green) versus irreversible degradation pathways (red/yellow).
Part 2: Troubleshooting & FAQs
Analytical Integrity (NMR & HPLC)
Q: My
-
The Mechanism: The tertiary amide bond (N-CO) has significant double-bond character. The bulky N-isopropyl and N-(2-cyanobenzyl) groups experience steric clash, restricting rotation around the C-N bond at room temperature. This results in two distinct conformers (rotamers) visible on the NMR timescale, typically in a ratio between 1:1 and 2:1 [1].
-
Validation Protocol:
-
Heat the Sample: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-
). As thermal energy overcomes the rotational barrier, the split peaks should coalesce into single, sharper signals. -
Check Integration: The sum of the integrals for the "doubled" peaks should equal the expected proton count (e.g., the single isopropyl methine proton may appear as two multiplets summing to 1H).
-
Q: Why does my HPLC chromatogram show a "shoulder" or a split peak? A: While less common than in NMR, rotamers can separate on high-resolution HPLC columns, especially at low temperatures or with acidic mobile phases.
-
Differentiation: If the "impurity" has the exact same mass spectrum (MS) as the main peak and the ratio changes with column temperature, it is a rotamer. True impurities (like the hydrolyzed alcohol) will have a different retention time and mass (
).
Solution Stability & Handling
Q: Can I store this compound in Methanol or Ethanol?
A: Use caution. The
-
Risk: In nucleophilic solvents like methanol, especially if traces of base are present (or if the glass is slightly alkaline), the chlorine atom can be displaced by the solvent (solvolysis), forming the methoxy-acetamide derivative (
reaction) [2]. -
Recommendation:
-
Preferred Solvent: Anhydrous Dichloromethane (DCM), DMSO, or Acetonitrile.[2]
-
Storage: If you must use alcohols, keep the solution cold (4°C) and use immediately. Do not store stock solutions in methanol for prolonged periods.
-
Q: The solution turned yellow/orange after adding a base (e.g.,
-
Potential Side Reaction: The methylene group between the amide and the chlorine is "activated" (acidic). Strong bases can generate an enolate, which may undergo:
-
Self-condensation: Darkening of solution.
-
Intramolecular Cyclization: The enolate could theoretically attack the ortho-cyano group (Thorpe-Ziegler type reaction), though this usually requires stronger bases (e.g., NaH, alkoxides) [3].
-
-
Mitigation: Add base at 0°C and maintain strictly anhydrous conditions to prevent hydrolysis, which is often faster than the desired coupling in wet basic conditions.
Reaction Monitoring
Q: I am trying to displace the chloride with an amine/nucleophile, but the reaction is slow. Can I heat it? A: Yes, but monitor strictly for nitrile hydrolysis .
-
Thermodynamics: The C-Cl bond displacement is standard, but the 2-cyano group can hydrolyze to a primary amide (
) or acid ( ) under sustained heating in aqueous/basic media. -
Catalysis Tip: To accelerate the reaction without excessive heat, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . This generates the more reactive
-iodo intermediate in situ (Finkelstein reaction), allowing the reaction to proceed at lower temperatures, preserving the nitrile group [4].
Part 3: Summary of Stability Data
| Parameter | Stability Status | Recommendations |
| Solid State | High | Store at 2–8°C, desiccated. Protect from light. |
| Solution (DMSO/ACN) | High | Stable for weeks at RT if anhydrous. |
| Solution (MeOH/Water) | Low | Susceptible to solvolysis (Cl |
| Basic Conditions | Moderate | Risk of enolization/cyclization.[2] Keep T < 40°C unless necessary. |
| Acidic Conditions | High | Amide and Nitrile are generally stable to mild acid. |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on restricted rotation in amides).
-
Echemi. (2024).[3] 2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide Structure and Properties. (General reactivity of chloroacetamides).
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. (Example of reactivity of 2-chloroacetamides and nitriles).
-
Sigma-Aldrich. (2024). 2-Chloro-N-benzylacetamide Product Information. (Handling of analogous chloroacetamide building blocks).
Sources
Technical Support Center: Purification of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
Here is the technical support guide for the purification of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide .
Executive Summary & Impurity Profile
This guide addresses the isolation and purification of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. This molecule is a tertiary
The synthesis typically involves the acylation of N-isopropyl-2-cyano-benzylamine with chloroacetyl chloride. The high reactivity of the
Diagnostic Dashboard: Common Impurities
Use this table to identify contaminants based on analytical data (TLC/LC-MS/NMR).
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (NMR/MS) | Removal Strategy |
| Starting Material | N-isopropyl-2-cyano-benzylamine | Incomplete reaction | MS: [M-76]⁺ (Loss of -COCH₂Cl). NMR: Shifted isopropyl methine. | Acid Wash (pH 2-3) |
| Hydrolysis Byproduct | Chloroacetic acid | Hydrolysis of excess acid chloride | MS: Not usually seen in + mode. NMR: Singlet ~4.1 ppm (D₂O exch). | Base Wash (NaHCO₃) |
| Dimer (Self-Alkylation) | Bis-alkylated amine derivative | Amine attacking the product (Sₙ2) | MS: [2M-HCl]⁺ range. High MW peak. | Prevention only (See FAQ) |
| Hydrolyzed Product | Hydroxy-acetamide derivative | Displacement of -Cl by water/OH⁻ | MS: [M-18]⁺ (Cl replaced by OH). | Avoid strong base/heat; Recrystallize. |
The "Golden Path" Purification Protocol
Do not deviate from the order of operations. The sequence is designed to exploit the basicity of the amine and the acidity of the byproduct without degrading the labile chloride.
Phase A: Quench & Extraction
Goal: Safely destroy excess acid chloride and separate bulk salts.
-
Cool: Chill reaction mixture to 0–5 °C.
-
Quench: Slowly add 0.5 M HCl (cold).
-
Why? Water hydrolyzes the unreacted chloroacetyl chloride to chloroacetic acid. The acid prevents the unreacted amine from attacking the product (self-alkylation) by protonating the amine immediately.
-
-
Extract: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Separate phases.
Phase B: The "Sandwich" Wash (Critical Step)
Goal: Chemical separation of impurities.
-
Acid Wash (Removes Amine):
-
Water Wash:
-
Wash 1x with distilled water.
-
Why? Removes bulk acid to prevent violent effervescence in the next step.
-
-
Base Wash (Removes Acid):
-
Brine Wash:
-
Wash 1x with Saturated NaCl to remove trapped water.[5]
-
Phase C: Isolation
-
Dry: Dry organic layer over Anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but Na₂SO₄ is gentler).
-
Concentrate: Rotary evaporate at < 40 °C .
-
Note: Higher temperatures can induce thermal decomposition or nitrile hydrolysis.
-
-
Crystallization (If Solid):
-
Dissolve crude oil in minimum hot IPA (Isopropyl Alcohol) or Ethanol/Hexane (1:4) . Cool slowly to 4 °C.
-
If Oil Persists: Use column chromatography (Silica Gel; Gradient: 0%
30% EtOAc in Hexanes).
-
Visualizing the Logic
The following diagram illustrates the chemical logic driving the separation process.
Caption: Flowchart demonstrating the pH-swing extraction logic to isolate the neutral amide product.
Troubleshooting & FAQs
Q1: My product is coming out as a dark oil, but it's supposed to be a solid. What happened?
A: This is the most common issue with benzyl-acetamides.
-
Solvent Entrapment: The isopropyl and benzyl groups create a "greasy" lattice that traps solvent (especially DCM or Toluene).
-
Fix: Dissolve the oil in a small amount of diethyl ether and evaporate again. High-vacuum drying for 12+ hours is often required to induce solidification.
-
-
Trace Amine Impurity: Even 1% unreacted amine can depress the melting point significantly.
-
Fix: Re-dissolve in EtOAc and repeat the 1.0 M HCl wash vigorously.
-
-
Rotovap Temperature: If you heated the bath >50°C, you may have thermally degraded the product. Check TLC for a baseline spot (tar).
Q2: I see a "Dimer" impurity in my MS. How do I remove it?
A: The dimer (where the starting amine reacts with the product) is chemically very similar to the product (neutral/lipophilic), making it extremely difficult to remove via extraction.
-
Removal: You must use Column Chromatography or careful Recrystallization (ethanol/water).
-
Prevention (Root Cause): This happens if the reaction runs out of acid chloride or base is added too fast.
-
Protocol Adjustment: Ensure you use 1.1 to 1.2 equivalents of chloroacetyl chloride. Add the amine slowly to the acid chloride (inverse addition) at 0°C to keep the electrophile in excess.
-
Q3: Can I use NaOH instead of NaHCO₃ for the base wash?
A: No.
The
-
Cyclization: Formation of a lactam (if steric hindrance allows, though unlikely here).
-
Substitution: Direct attack of OH⁻ on the -CH₂Cl group to form the Hydroxy-acetamide (2-hydroxy-N-(2-cyano-benzyl)-...).
-
Nitrile Hydrolysis: Converting the -CN group to an amide (-CONH₂). Always use weak bases (Bicarbonate or dilute Carbonate) and keep contact time short.
Q4: The product smells like "swimming pool" or acrid.
A: This indicates residual Chloroacetyl Chloride or Chloroacetic Acid .
-
Fix: Your bicarbonate wash was insufficient. Repeat the wash until the aqueous layer pH stays basic (pH 8-9). If the smell persists, the product may be wet with chlorinated solvent; dry thoroughly.
References
-
Organic Syntheses.
-Chloroisonitrosoacetophenone (Use of chloroacetyl chloride).[6] Org.[3][5][7] Synth. 1943, Coll.[6] Vol. 2, 108. (Handling of chloroacetyl chloride and HCl byproducts). Available at: [Link] -
PubChem. N-Benzyl-2-chloroacetamide (Compound Summary). National Library of Medicine. (Physical properties and safety data for structural analogs). Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. homework.study.com [homework.study.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide [smolecule.com]
Validation & Comparative
comparative analysis of different synthesis routes for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
<
A Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of plausible synthetic routes for the novel compound 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. As a molecule of interest for pharmaceutical and agrochemical research, the efficient and scalable synthesis of this target is of paramount importance. Direct literature on the synthesis of this specific molecule is sparse; therefore, this guide proposes and evaluates two primary retrosynthetic pathways, grounded in well-established organic chemistry principles. The analysis focuses on a critical evaluation of starting material accessibility, reaction efficiency, scalability, and potential impurity profiles. Detailed experimental protocols, supported by data from analogous transformations, are provided to enable researchers to make informed decisions for their specific research and development needs.
Introduction
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a substituted acetamide featuring a chloroacetyl group, which is a versatile handle for further chemical modifications, and a 2-cyanobenzyl moiety, a common pharmacophore. The synthesis of such molecules is of interest to medicinal chemists and drug development professionals exploring new chemical entities.[1][2] This guide presents a comparative analysis of two logical and practical synthetic strategies, each commencing from readily available starting materials. The two routes diverge in the method of constructing the core secondary amine intermediate, N-(2-cyano-benzyl)-N-isopropyl-amine.
The first proposed route employs a direct N-alkylation of isopropylamine with 2-cyanobenzyl bromide. The second route utilizes a reductive amination approach, reacting 2-cyanobenzaldehyde with isopropylamine. Both pathways culminate in the final N-acylation step with chloroacetyl chloride to yield the target compound.[3] This document will dissect each route, providing a theoretical framework, step-by-step experimental procedures, and a comparative summary to guide the synthetic chemist in selecting the most appropriate method.
Retrosynthetic Analysis and Proposed Routes
The retrosynthetic analysis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide identifies the final amide bond formation as the key disconnection. This leads to the precursor secondary amine, N-(2-cyano-benzyl)-N-isopropyl-amine, and chloroacetyl chloride. The synthesis of the secondary amine intermediate is the pivotal point where the two proposed routes differ.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Synthesis via N-Alkylation
This route involves the direct alkylation of isopropylamine with 2-cyanobenzyl bromide to form the intermediate secondary amine, followed by acylation.
Step 1a: Synthesis of N-(2-cyano-benzyl)-N-isopropyl-amine via N-Alkylation
The direct alkylation of a primary amine like isopropylamine with an alkyl halide can be challenging to control, often leading to over-alkylation to the tertiary amine and the formation of quaternary ammonium salts.[4] However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. Using an excess of the primary amine can help to minimize the formation of the tertiary amine.
Caption: Workflow for N-Alkylation.
Experimental Protocol:
-
To a solution of isopropylamine (3.0 equivalents) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-cyanobenzyl bromide (1.0 equivalent) in the same solvent dropwise over 30 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.
Step 1b: Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
The final step is the acylation of the synthesized secondary amine with chloroacetyl chloride. This is typically a high-yielding and clean reaction.[2][3]
Experimental Protocol:
-
Dissolve N-(2-cyano-benzyl)-N-isopropyl-amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DBU (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[6]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure target compound.
Route 2: Synthesis via Reductive Amination
This route forms the key secondary amine intermediate through the reductive amination of 2-cyanobenzaldehyde with isopropylamine. This method often offers better control and avoids over-alkylation issues.[7][8]
Step 2a: Synthesis of N-(2-cyano-benzyl)-N-isopropyl-amine via Reductive Amination
Reductive amination involves the initial formation of an imine between the aldehyde and the amine, which is then reduced in situ to the desired secondary amine.[9][10] A variety of reducing agents can be employed, with sodium triacetoxyborohydride or sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the starting aldehyde.[7][11]
Sources
- 1. Buy 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. jocpr.com [jocpr.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
assessing the toxicological profile of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
This guide serves as a technical assessment of the toxicological profile of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide , herein referred to as CNC-IA .
This compound belongs to the
Executive Summary & Mechanism of Action
CNC-IA is a reactive electrophile designed to alkylate soft nucleophiles. Its toxicity is primarily driven by the 2-chloroacetyl moiety, which undergoes irreversible
-
Primary Toxophore:
-Chloroacetamide (Alkylating agent). -
Secondary Modulators:
-
N-Isopropyl Group: Provides steric hindrance, likely reducing reactivity compared to unsubstituted chloroacetamides (increasing selectivity but potentially delaying detoxification).
-
2-Cyanobenzyl Group: Increases lipophilicity and introduces a nitrile motif, which may alter metabolic clearance or introduce secondary toxicity via cytochrome P450 oxidation.
-
Mechanism: Covalent Protein Modification
The toxicity is causal: Electrophilic attack
Figure 1: Mechanistic pathway of CNC-IA toxicity. The competition between Glutathione detoxification and Protein Alkylation determines the toxicological outcome.
Comparative Toxicological Assessment
To objectively evaluate CNC-IA, we compare it against 2-Chloroacetamide (a high-reactivity reference toxicant) and Acetochlor (a structural analog and commercial herbicide).
Table 1: Comparative Performance & Toxicity Profile
| Feature | CNC-IA (Candidate) | 2-Chloroacetamide (Ref 1) | Acetochlor (Ref 2) |
| Class | Novel Covalent Fragment | General Alkylating Agent | Chloroacetanilide Herbicide |
| Reactivity ( | Moderate (Steric bulk from isopropyl) | High (Unimpeded | Low-Moderate (Highly substituted) |
| Acute Oral LD50 (Rat) | Predicted: 300–800 mg/kg | 138 mg/kg [1] | 2,148 mg/kg [2] |
| Skin Sensitization | High Risk (H317) | Severe (H317) | Moderate (Sensitizer) |
| Genotoxicity (Ames) | Predicted Positive (Strain TA100) | Positive (Direct acting) | Mixed (Requires metabolic activation) |
| Metabolic Fate | GSH Conjugation + Nitrile hydrolysis | Direct GSH conjugation | GSH Conjugation + Quinone Imine formation |
| Primary Risk | Irreversible enzyme inhibition | Systemic organ toxicity | Chronic thyroid/liver toxicity |
Analyst Insight: CNC-IA is predicted to be less acutely toxic than 2-Chloroacetamide due to the N-isopropyl group hindering the electrophilic carbon. However, it is likely more reactive and cytotoxic in vitro than Acetochlor, which requires metabolic activation to exert its full toxic potential.
Experimental Protocols for Validation
The following protocols are designed to validate the toxicological assumptions of CNC-IA. These are self-validating systems where positive controls must behave within specified parameters.
Protocol A: In Chemico Glutathione (GSH) Depletion Assay
Objective: Quantify the electrophilic reactivity (
Reagents:
-
Test Compound: CNC-IA (10 mM in DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
GSH Stock: 20 mM reduced glutathione.
-
Detection: Ellman’s Reagent (DTNB).
Workflow:
-
Incubation: Mix CNC-IA (50 µM final) with GSH (500 µM final) in PBS. Maintain at 25°C.
-
Time-Course: Aliquot samples at
min. -
Quenching: Stop reaction by adding equal volume of 200 mM HCl (optional) or immediate DTNB addition.
-
Measurement: Add DTNB (1 mM). Measure Absorbance at 412 nm.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Validation Criteria:
-
2-Chloroacetamide (Control): Must show >50% depletion within 60 mins.
-
Acetochlor (Control): Should show <20% depletion within 60 mins (slower kinetics).
Protocol B: In Vitro Cytotoxicity (MTT Assay in HepG2)
Objective: Assess cellular toxicity and metabolic activation potential.[1][2]
Workflow:
-
Seeding: Seed HepG2 cells (liver carcinoma) at
cells/well in 96-well plates. Incubate 24h. -
Exposure: Treat with CNC-IA (0.1 – 100 µM) for 24h and 48h.
-
Variant: Co-treat with Buthionine Sulfoximine (BSO) (25 µM) to deplete cellular GSH.
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Calculate IC50.
Interpretation:
-
If IC50 drops significantly (>3-fold) in BSO-treated cells, toxicity is GSH-dependent (confirming the electrophilic mechanism).
Visualization of Experimental Logic
The following diagram illustrates the decision tree for evaluating CNC-IA's safety in early drug discovery.
Figure 2: Toxicity screening workflow. Moderate reactivity (typical of N-isopropyl chloroacetamides) triggers genotoxicity screening.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision (RED) for Acetochlor. Retrieved from [Link]
-
Zerin, T., et al. (2015). "Extracellular signal-regulated kinase pathway play distinct role in acetochlor-mediated toxicity and intrinsic apoptosis in A549 cells." Toxicology in Vitro, 29(1), 85-92. Retrieved from [Link]
-
Schwöbel, J. A. H., et al. (2011). "Prediction of the reaction rate of electrophilic chemicals with glutathione." Chemical Research in Toxicology, 24(11), 1926-1944. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
As scientific research advances, novel chemical entities are synthesized and utilized in the pursuit of discovery. The handling of any new compound requires a thorough evaluation of potential hazards and the implementation of robust safety protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. The following procedures are based on established best practices for handling analogous chemical structures, ensuring a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin and Eye Irritation: May cause irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the procedures (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH approved standards.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation. | To protect the eyes from splashes, dust, and aerosols. The cyano and chloro functional groups present a risk of serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, inspected before each use.[2][4] Consider double-gloving for extended procedures or when handling larger quantities. Change gloves immediately if they become contaminated. | To prevent skin contact. The chloro-acetamide moiety suggests potential for skin absorption and irritation. |
| Body Protection | A laboratory coat should be worn at all times.[2] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[5] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be necessary.[3][6] | To prevent the inhalation of airborne dust or aerosols, which could be toxic. The cyano group, in particular, warrants stringent control of inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound at every stage.
-
Chemical Fume Hood: All manipulations of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][8]
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
-
-
During Use:
-
End of Work:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
For all exposures, be prepared to provide the medical team with as much information as possible about the compound.
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
For a minor spill of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, trained laboratory personnel can manage the cleanup. For a major spill, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
All waste containing 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.
-
Disposal: Arrange for collection by a specialized chemical waste disposal company in accordance with local, state, and federal regulations.[12]
By adhering to these guidelines, researchers can work confidently and safely with 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, fostering a culture of safety and scientific excellence.
References
- BenchChem. (2025). Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
- Santa Cruz Biotechnology. Acetamide.
- Vector SDS and Chemical Management. Acetamide.
- Pallav Chemicals.
- PENTA. (2023, March 30).
- Thermo Fisher Scientific. (2025, September 16).
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.
- Philip Harris Ltd. (2014, September 1).
- Fisher Scientific.
- GOV.UK. (2024, October 10).
- Spectrum Chemical. (2014, November 24).
- Sigma-Aldrich. (2025, November 6).
- Environmental Protection Agency.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- University of Nevada, Reno. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety.
- Chemos GmbH&Co.KG.
- BENEO.
- Cole-Parmer. (2005, January 13).
- Sigma-Aldrich. (2025, November 6).
- CPAchem Ltd. (2024, July 5).
- CymitQuimica. (2023, October 11).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vector SDS and Chemical Management [wausau-wi.safeschoolssds.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. beneo.com [beneo.com]
- 10. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
